Bicyclo[2.2.1]heptane-1-carboxamide

Catalog No.
S3320212
CAS No.
69095-03-0
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]heptane-1-carboxamide

CAS Number

69095-03-0

Product Name

Bicyclo[2.2.1]heptane-1-carboxamide

IUPAC Name

bicyclo[2.2.1]heptane-1-carboxamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H2,9,10)

InChI Key

RPJTXFAFHGMXLE-UHFFFAOYSA-N

SMILES

C1CC2(CCC1C2)C(=O)N

Canonical SMILES

C1CC2(CCC1C2)C(=O)N

Bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound characterized by its unique structural configuration, which includes two fused cyclopentane rings and a carboxamide functional group. The compound has a molecular formula of C8H13NOC_8H_{13}NO and a molecular weight of approximately 155.20 g/mol. Its structure can be visualized as a bicyclic framework with a carboxamide group attached to one of the carbon atoms in the heptane ring system, contributing to its chemical reactivity and potential biological activity.

Due to its functional groups. Notable reactions include:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding bicyclo[2.2.1]heptane-1-carboxylic acid.
  • Reduction: The compound can be reduced to yield amines or alcohols, depending on the reducing agent used.
  • Cycloaddition Reactions: Bicyclo[2.2.1]heptane derivatives can participate in [4 + 2] cycloaddition reactions, which are facilitated by organocatalysis, leading to the formation of various functionalized derivatives .

Research indicates that bicyclo[2.2.1]heptane-1-carboxamide exhibits significant biological activity, particularly in pharmacological applications. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest that compounds derived from bicyclo[2.2.1]heptane structures possess antimicrobial properties.
  • Analgesics: Certain derivatives have been investigated for their pain-relieving effects.
  • Neuroprotective Agents: There is emerging evidence that bicyclic compounds may offer neuroprotective benefits, making them candidates for further research in treating neurodegenerative diseases.

The synthesis of bicyclo[2.2.1]heptane-1-carboxamide can be achieved through several methods:

  • Organocatalytic Cycloaddition: A prominent method involves the use of organocatalysts to facilitate [4 + 2] cycloaddition reactions, allowing for the efficient formation of bicyclo[2.2.1]heptane-1-carboxylates from simpler starting materials under mild conditions .
  • Functionalization of Bicyclic Precursors: Starting from bicyclo[2.2.1]heptene derivatives, the introduction of the carboxamide group can be accomplished through amination reactions or by employing coupling agents.
  • Hydrolysis of Bicyclic Carboxamides: The conversion of bicyclic carboxamides into their corresponding acids can also be performed through hydrolysis.

Bicyclo[2.2.1]heptane-1-carboxamide and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored for drug development, particularly in analgesics and antimicrobial agents.
  • Material Science: The unique structural properties of bicyclic compounds make them useful in designing new materials with specific mechanical or thermal properties.
  • Organic Synthesis: Bicyclo[2.2.1]heptane frameworks serve as valuable intermediates in organic synthesis for creating complex molecules.

Studies focusing on the interactions of bicyclo[2.2.1]heptane-1-carboxamide with biological targets are crucial for understanding its pharmacological potential:

  • Binding Studies: Research has been conducted to evaluate how these compounds interact with specific receptors or enzymes, providing insights into their mechanisms of action.
  • Structure-Activity Relationship Analysis: Investigations into how structural variations influence biological activity help guide the design of more effective derivatives.

Bicyclo[2.2.1]heptane-1-carboxamide is part of a broader class of bicyclic compounds characterized by their unique ring structures and functional groups. Similar compounds include:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octan-3-carboxylic acidBicyclic (three rings)Larger ring size; different reactivity patterns
Bicyclo[2.1.1]hexan-2-carboxylic acidSmaller bicyclic structureDifferent ring fusion and reactivity
Norbornanecarboxylic acidBridged bicyclicDistinct bridgehead structure; varied biological activity

Uniqueness

Bicyclo[2.2.1]heptane-1-carboxamide stands out due to its specific ring size and functionalization, which influence its reactivity and biological activity compared to other similar compounds.

XLogP3

0.9

Wikipedia

Bicyclo[2.2.1]heptane-1-carboxamide

Dates

Modify: 2023-08-19

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